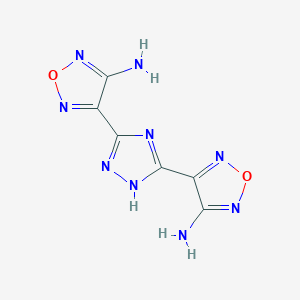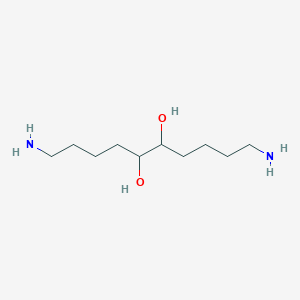![molecular formula C23H24O4 B14262356 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol CAS No. 136355-24-3](/img/structure/B14262356.png)
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols This compound features a benzene ring substituted with hydroxyl groups and dimethylphenyl groups, making it a highly functionalized aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with benzene-1,2-diol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the dimethylphenyl groups.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positioning.
Uniqueness
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
136355-24-3 |
|---|---|
Molekularformel |
C23H24O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H24O4/c1-12-7-17(8-13(2)22(12)26)21(16-5-6-19(24)20(25)11-16)18-9-14(3)23(27)15(4)10-18/h5-11,21,24-27H,1-4H3 |
InChI-Schlüssel |
UWFUILMHBCVIMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
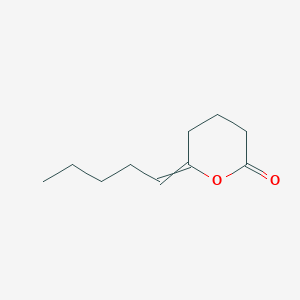
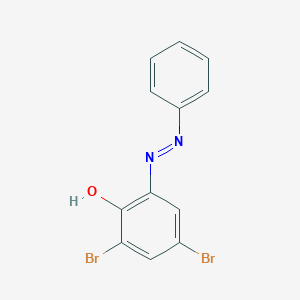
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
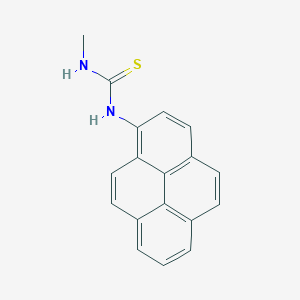
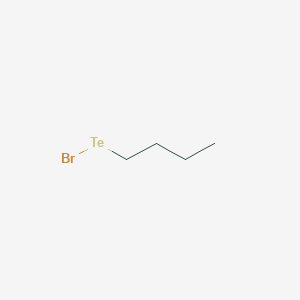
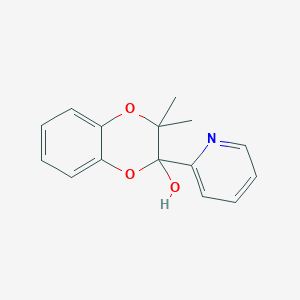

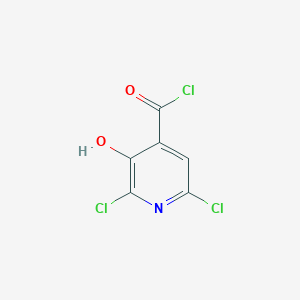
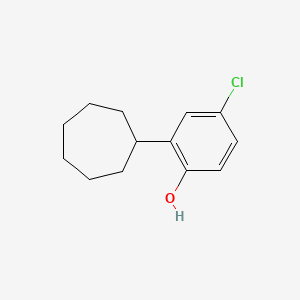
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
